molecular formula C14H7FeO2 B12087610 Ferrocene, [1-(acetyloxy)ethyl]-

Ferrocene, [1-(acetyloxy)ethyl]-

Cat. No.: B12087610
M. Wt: 263.05 g/mol
InChI Key: WBTQOZWUWXMKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocene, [1-(acetyloxy)ethyl]-, is an organometallic compound that features a ferrocene core with an acetyloxyethyl substituent. This compound is part of the broader class of ferrocene derivatives, which are known for their stability, unique electronic properties, and versatility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrocene, [1-(acetyloxy)ethyl]-, typically involves the acetylation of ferrocene. One common method is the reaction of ferrocene with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of ferrocene derivatives, including ferrocene, [1-(acetyloxy)ethyl]-, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ferrocene, [1-(acetyloxy)ethyl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the ferrocenium ion, while substitution reactions can produce a variety of substituted ferrocene derivatives .

Mechanism of Action

The mechanism of action of ferrocene, [1-(acetyloxy)ethyl]-, involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. This property is exploited in various applications, such as in electrocatalysis and bio-sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene, [1-(acetyloxy)ethyl]-, is unique due to its specific substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over redox behavior and molecular interactions .

Properties

Molecular Formula

C14H7FeO2

Molecular Weight

263.05 g/mol

InChI

InChI=1S/C9H7O2.C5.Fe/c1-7(11-8(2)10)9-5-3-4-6-9;1-2-4-5-3-1;/h7H,1-2H3;;/q2*-1;+2

InChI Key

WBTQOZWUWXMKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C=C=C=[C-]1)OC(=O)C.[C-]1=C=C=C=[C]1.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.